trans-2-Methyl-tetrahydro-pyran-4-ylamine
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Overview
Description
trans-2-Methyl-tetrahydro-pyran-4-ylamine: is a heterocyclic organic compound with the molecular formula C6H13NO . It features a tetrahydropyran ring substituted with a methyl group at the 2-position and an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction Amination: One common method for synthesizing trans-2-Methyl-tetrahydro-pyran-4-ylamine involves the reduction amination of tetrahydro-4H-pyran-4-one with methylamine.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 2-methyl-4-pyridone in the presence of a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: Industrial production of this compound often employs large-scale reduction amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Methyl-tetrahydro-pyran-4-ylamine can undergo oxidation reactions to form corresponding oxo derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, alcohols, and thiols.
Major Products:
Oxidation: Oxo derivatives of the parent compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: trans-2-Methyl-tetrahydro-pyran-4-ylamine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies and as a precursor for the synthesis of biologically active molecules .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of trans-2-Methyl-tetrahydro-pyran-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets are subject to ongoing research, but it is known to influence various biochemical processes through its amine functionality .
Comparison with Similar Compounds
2-Methyl-tetrahydro-pyran-4-ylamine: Similar structure but lacks the trans configuration.
N-Methyl-tetrahydro-pyran-4-ylamine: Similar structure but with a different substitution pattern
Uniqueness: trans-2-Methyl-tetrahydro-pyran-4-ylamine is unique due to its specific trans configuration, which can impart different chemical and biological properties compared to its cis or non-substituted counterparts. This configuration can influence its reactivity and interaction with molecular targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(2S,4R)-2-methyloxan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXXGRHIYAAMDU-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CCO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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